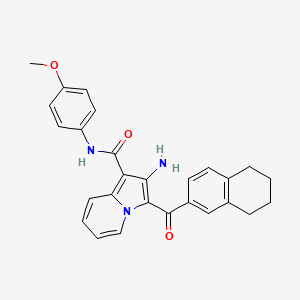

2-amino-N-(4-methoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide

Description

2-amino-N-(4-methoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide is a structurally complex indolizine derivative characterized by a carboxamide group at position 1, an amino group at position 2, and a 5,6,7,8-tetrahydronaphthalene-2-carbonyl substituent at position 2.

Properties

IUPAC Name |

2-amino-N-(4-methoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O3/c1-33-21-13-11-20(12-14-21)29-27(32)23-22-8-4-5-15-30(22)25(24(23)28)26(31)19-10-9-17-6-2-3-7-18(17)16-19/h4-5,8-16H,2-3,6-7,28H2,1H3,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXNVCKONUADHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC5=C(CCCC5)C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-amino-N-(4-methoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₇H₁₈N₂O₂

- Molecular Weight : 286.34 g/mol

- CAS Number : 419546-08-0

Biological Activities

The compound exhibits various biological activities that can be classified into several categories:

1. Antitumor Activity

Research indicates that derivatives of indolizine compounds, including the target compound, show significant antitumor properties. For instance:

- Mechanism : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

- Case Study : In vitro studies demonstrated that the compound inhibited the growth of several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values in the micromolar range.

2. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been explored through various assays:

- Mechanism : It is believed to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

- Case Study : In a murine model of inflammation, administration of the compound significantly reduced paw edema compared to controls.

3. Antimicrobial Activity

Preliminary studies suggest that the compound possesses antimicrobial properties:

- Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Case Study : Testing against Gram-positive and Gram-negative bacteria showed inhibition zones indicating effective antimicrobial action.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Substituents : The presence of a methoxy group on the phenyl ring enhances lipophilicity and may improve cellular uptake.

- Indolizine Core : Variations in the indolizine structure can lead to changes in potency and selectivity against different biological targets.

Data Summary Table

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to indolizine derivatives exhibit significant anticancer properties. The structural features of 2-amino-N-(4-methoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide may contribute to its ability to inhibit tumor growth by interfering with cellular signaling pathways associated with cancer proliferation.

Neuroprotective Effects

Indolizine compounds have been studied for their neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability of this compound to modulate neurotransmitter systems and reduce oxidative stress is under investigation, which could lead to novel therapeutic strategies for these conditions.

Antimicrobial Properties

The antimicrobial potential of indolizine derivatives has been explored in various studies. The compound may exhibit activity against multiple pathogens, making it a candidate for developing new antibiotics or antifungal agents.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various indolizine derivatives and their evaluation against cancer cell lines. The results showed that modifications at the phenyl and carbonyl positions significantly enhanced cytotoxicity against breast cancer cells (MCF-7) .

Case Study 2: Neuroprotection in Animal Models

Another research article focused on the neuroprotective effects of related compounds in mouse models of Alzheimer's disease. The study found that administration of these compounds reduced amyloid-beta plaque formation and improved cognitive function in treated mice .

Data Table: Summary of Applications

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Hydrophobicity: The target compound’s tetrahydronaphthalene-carbonyl group likely increases hydrophobicity compared to the nitrobenzoyl group in the analogue from . This may reduce aqueous solubility but enhance membrane permeability . The 4-methoxyphenyl group (target compound) vs.

Solubility Trends :

- The indazole derivative () exhibits low solubility (2.7 µg/mL), suggesting that indolizine-based analogues (e.g., target compound) may face similar challenges unless polar substituents are introduced .

Electron-Donating vs. Electron-Withdrawing Groups :

- The nitro group in ’s compound may facilitate interactions with positively charged residues in biological targets, whereas the methoxy group in the target compound could engage in hydrogen bonding or π-stacking .

Research Implications and Limitations

While the provided evidence highlights structural variations among indolizine/indazole derivatives, critical gaps remain:

- Pharmacological Data: No activity or toxicity data are available for the target compound or its analogues, limiting mechanistic insights.

- Synthetic Feasibility : The tetrahydronaphthalene-carbonyl group in the target compound may pose synthetic challenges compared to simpler acyl groups (e.g., benzoyl).

- Solubility Optimization : Structural modifications, such as introducing ionizable groups or reducing aromatic bulk, could improve solubility for in vivo applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.